N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 23951-85-1
VCID: VC4998254
InChI: InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16)
SMILES: CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C
Molecular Formula: C13H15N3O
Molecular Weight: 229.283

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

CAS No.: 23951-85-1

Cat. No.: VC4998254

Molecular Formula: C13H15N3O

Molecular Weight: 229.283

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine - 23951-85-1

Specification

CAS No. 23951-85-1
Molecular Formula C13H15N3O
Molecular Weight 229.283
IUPAC Name N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Standard InChI InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16)
Standard InChI Key QWXCCRCTIXSUFC-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, reflects its substitution pattern:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 2-Amino group: Bonded to a 4-methoxyphenyl group (N-(4-methoxyphenyl)).

    • Methyl groups: At positions 4 and 6 of the pyrimidine ring.

The methoxy group (-OCH₃) on the phenyl ring enhances electron-donating capabilities, influencing reactivity and intermolecular interactions. Methyl groups at positions 4 and 6 contribute to steric effects and lipophilicity.

Synthetic Strategies

General Pyrimidine Synthesis

Pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A common approach involves:

  • Condensation of aldehydes with amidines or guanidines: For example, reacting 4-methoxybenzaldehyde with acetamidine forms the pyrimidine backbone.

  • Functionalization: Introducing methyl groups via alkylation or using pre-substituted precursors.

Example Route (Analogous to Source 2):

  • Guanidine nitrate and diethyl malonate react in methanol with sodium methoxide as a base.

  • Cyclization under reflux yields a dihydroxypyrimidine intermediate.

  • Methylation using dimethyl sulfate or methyl iodide introduces methyl groups.

  • Amination at position 2 via nucleophilic substitution with 4-methoxyaniline.

Key Considerations:

  • Regioselectivity: Reaction conditions (temperature, catalysts) control substituent positions.

  • Purification: Chromatography or recrystallization ensures high purity (>95%).

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group’s polarity.

  • logP: Estimated ~2.8 (higher than unsubstituted pyrimidines due to methyl groups).

Crystallographic Insights

Analogous structures (e.g., 4-methyl-6-phenylpyrimidin-2-amine) exhibit:

  • Dihedral angles: ~30° between pyrimidine and phenyl rings, reducing π-π stacking.

  • Hydrogen bonding: N–H⋯N interactions stabilize crystal lattices.

Biological Activity and Applications

Kinase Inhibition

Pyrimidine derivatives are explored as kinase inhibitors. For example:

  • FGFR4 inhibition: A related compound, 4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine, showed 85% inhibition of FGFR4 at 0.5 µM IC₅₀, surpassing control compounds.

Mechanism: The methoxyphenyl group likely interacts with hydrophobic kinase pockets, while the pyrimidine core hydrogen-bonds with catalytic residues.

Industrial and Material Science Applications

Corrosion Inhibition

Pyrimidine derivatives adsorb onto metal surfaces, forming protective layers. For instance:

  • N80 steel in HCl: 4-(4-methoxyphenyl)-5,6-dimethyl-2-morpholinopyridine-3-carbonitrile achieved 92% inhibition efficiency at 200 ppm.

Catalysis

  • Cross-coupling reactions: Pyrimidine-based ligands enhance palladium-catalyzed Suzuki-Miyaura reactions (yields >90%).

Challenges and Future Directions

Synthetic Optimization

  • Scalability: Transitioning from lab-scale to industrial production requires optimizing catalysts and reducing solvent use.

  • Byproduct management: Regioisomers (e.g., 4,5-dimethyl vs. 4,6-dimethyl) necessitate advanced separation techniques.

Biological Efficacy

  • Bioavailability: Poor aqueous solubility may limit in vivo applications.

  • Toxicity profiling: hERG channel binding assays are critical to assess cardiotoxicity risks.

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